molecular formula C11H11NO2 B8492188 4,5-dimethyl-1H-indole-3-carboxylic acid

4,5-dimethyl-1H-indole-3-carboxylic acid

Cat. No. B8492188
M. Wt: 189.21 g/mol
InChI Key: PQXSAOQTTRSXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dimethyl-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-dimethyl-1H-indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-dimethyl-1H-indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4,5-dimethyl-1H-indole-3-carboxylic acid

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4,5-dimethyl-1H-indole-3-carboxylic acid

InChI

InChI=1S/C11H11NO2/c1-6-3-4-9-10(7(6)2)8(5-12-9)11(13)14/h3-5,12H,1-2H3,(H,13,14)

InChI Key

PQXSAOQTTRSXOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC=C2C(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of bromide 1 (1.0 g, 4.78 mmol), methyl boronic acid (860 mg, 14.3 mmol), Pd(dppf)2Cl2 (194 mg, 0.239 mmol), and K2CO3 (1.32 g, 9.56 mmol) in dioxane (20 mL) was degassed and stirred at 90° C. for 5 h under nitrogen. The reaction mixture was concentrated, and the residue was purified by silica gel chromatography (EtOAc/petroleum ether=1/4) to give the desired product (636 mg, 4.39 mmol, 91.8%) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
860 mg
Type
reactant
Reaction Step One
Name
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
194 mg
Type
catalyst
Reaction Step One
Yield
91.8%

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